
Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound It features a long hydrocarbon chain with multiple functional groups, including ureido, octyloxy, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate likely involves multiple steps, including:
Formation of the Ureido Group: This can be achieved by reacting an amine with an isocyanate.
Attachment of the Octyloxy Group: This step may involve etherification reactions.
Formation of the Amino Group: This can be done through reductive amination or other amine-forming reactions.
Final Assembly: The final step would involve coupling the various fragments under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation at the amino or hydrocarbon chain, forming oxides or ketones.
Reduction: Reduction reactions could target the ureido group, converting it to an amine.
Substitution: The compound could undergo nucleophilic substitution reactions, particularly at the amino or ureido groups.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or H₂O₂.
Reduction: Reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophiles like alkoxides or amines.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Its unique structure might make it useful in the synthesis of polymers or nanomaterials.
Biology and Medicine
Drug Development: The compound’s functional groups suggest potential as a pharmacophore in drug design.
Bioconjugation: It could be used to modify biomolecules for research or therapeutic purposes.
Industry
Surfactants: The compound’s amphiphilic nature could make it useful in formulations of surfactants or emulsifiers.
Coatings: Its chemical stability might make it suitable for use in protective coatings.
Mechanism of Action
The mechanism of action would depend on the specific application. In drug development, for example, the compound might interact with specific enzymes or receptors, modulating their activity. The ureido and amino groups could form hydrogen bonds or ionic interactions with biological targets, while the hydrocarbon chain might influence membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Heptadecan-9-yl 8-((3-(3,3-dimethylureido)propyl)(8-(octyloxy)-8-oxooctyl)amino)octanoate: Similar compounds might include other long-chain hydrocarbons with ureido and amino groups.
Octyloxy Derivatives: Compounds with similar octyloxy groups might share some chemical properties.
Uniqueness
The unique combination of functional groups in this compound sets it apart from other compounds, potentially offering unique reactivity and applications.
Properties
Molecular Formula |
C47H93N3O5 |
|---|---|
Molecular Weight |
780.3 g/mol |
IUPAC Name |
octyl 8-[3-(dimethylcarbamoylamino)propyl-(8-heptadecan-9-yloxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C47H93N3O5/c1-6-9-12-15-20-27-35-44(36-28-21-16-13-10-7-2)55-46(52)38-30-23-19-25-32-41-50(42-34-39-48-47(53)49(4)5)40-31-24-18-22-29-37-45(51)54-43-33-26-17-14-11-8-3/h44H,6-43H2,1-5H3,(H,48,53) |
InChI Key |
QROKRPGVRANEFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCCC)CCCNC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Dimethylamino)ethyl 5,6,7,12-tetrahydrodibenzo[a,d]cyclooctene-12-carboxylate](/img/structure/B13363585.png)
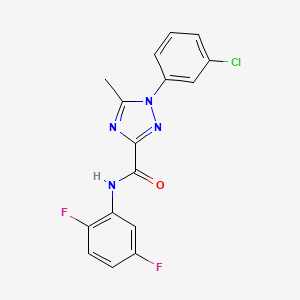
![3'-Methyl-5-bromo-1,2,2',5',6',7'-hexahydro-2,6'-dioxospiro(indole-3,4'-pyrazolo[3,4-b]pyridine)-5'-carbonitrile](/img/structure/B13363604.png)
![2-(Benzo[d]thiazol-2-ylthio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363608.png)
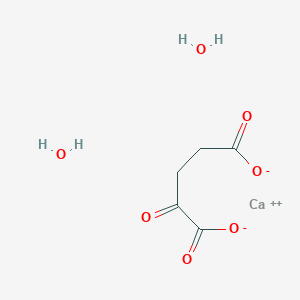
![2-{[4-benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13363617.png)
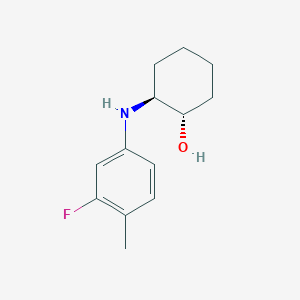
![N-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13363631.png)
![3-[(Ethylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363632.png)
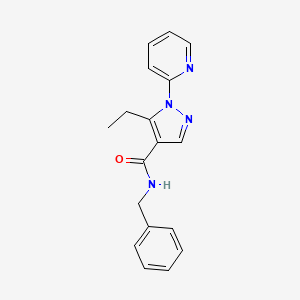
![N-[2-(4-hydroxyphenyl)ethyl]-3-(naphthalen-1-yl)-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13363641.png)
![6-[3-(Benzyloxy)phenyl]-3-(1-methylpiperidin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363649.png)
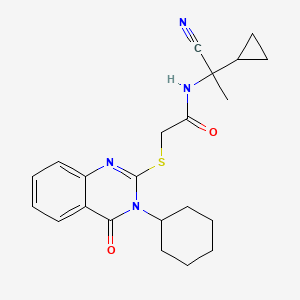
![6-([1,1'-Biphenyl]-4-ylmethyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363655.png)
